molecular formula C9H15F3O B8314234 1-Ethyl-4-trifluoromethylcyclohexanol

1-Ethyl-4-trifluoromethylcyclohexanol

Cat. No.: B8314234
M. Wt: 196.21 g/mol
InChI Key: SBIFTJQCCYQJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-trifluoromethylcyclohexanol is a useful research compound. Its molecular formula is C9H15F3O and its molecular weight is 196.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H15F3O

Molecular Weight

196.21 g/mol

IUPAC Name

1-ethyl-4-(trifluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C9H15F3O/c1-2-8(13)5-3-7(4-6-8)9(10,11)12/h7,13H,2-6H2,1H3

InChI Key

SBIFTJQCCYQJGS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The inside of a reactor was sufficiently dried by vacuum heating, and the atmosphere inside the reactor was replaced with dry nitrogen. The reactor was charged with a Grignard reagent that was prepared in 350 ml of dehydrated tetrahydrofuran (dehydrated THF) using 9.7 g (0.40 mol) of a magnesium powder and 38.9 g (0.36 mol) of bromoethane 50 ml of a dehydrated THF solution of 49.8 g (0.30 mol) of 4-trifluoromethylcyclohexanone was added to the reactor over 15 minutes with stirring while cooling the solution at −5° C. using an ice bath. After increasing the temperature of the reactor to room temperature, the mixture was stirred for 2 hours. 500 ml of ice water and 100 ml of ice-cooled diluted sulfuric acid were then added to the mixture while sufficiently stirring the mixture. After separating the THF layer, the aqueous layer was extracted with diethyl ether to obtain an extract. The extract was combined with the THF layer, sequentially washed with a 5% sodium carbonate aqueous solution and water, and dried over sodium sulfate (desiccating agent). After removing sodium sulfate using a Buchner funnel, the organic solvent was evaporated. The residue was distilled under reduced pressure (30 mmHg). 1-Ethyl-4-trifluoromethylcyclohexanol was thus obtained (41.2 g (yield: 70%)).
Quantity
9.7 g
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reactant
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50 mL
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49.8 g
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ice water
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500 mL
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ice
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100 mL
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